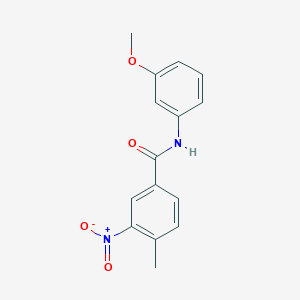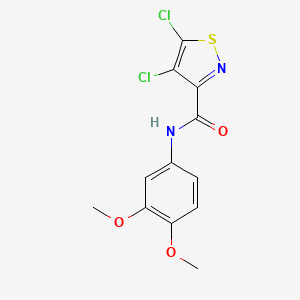![molecular formula C15H22N2O2 B5781923 1-ethyl-4-[(4-methoxyphenyl)acetyl]piperazine](/img/structure/B5781923.png)
1-ethyl-4-[(4-methoxyphenyl)acetyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-4-[(4-methoxyphenyl)acetyl]piperazine, also known as 4-Methoxyphenylacetyl Etazolate (4-MPAE), is a chemical compound that has been studied for its potential use in treating cognitive disorders.
Mechanism of Action
The mechanism of action of 4-MPAE involves its ability to inhibit acetylcholinesterase and increase the release of dopamine and norepinephrine in the prefrontal cortex. This may improve cognitive function by increasing the availability of neurotransmitters important for learning and memory (Bourne et al., 2006).
Biochemical and Physiological Effects
In vitro studies have shown that 4-MPAE can inhibit acetylcholinesterase activity in a dose-dependent manner (Rao et al., 2013). Additionally, in vivo studies have shown that 4-MPAE can improve cognitive function in animal models of Alzheimer's disease and schizophrenia (Bourne et al., 2006). However, the exact biochemical and physiological effects of 4-MPAE in humans are not yet fully understood.
Advantages and Limitations for Lab Experiments
One advantage of using 4-MPAE in lab experiments is its ability to inhibit acetylcholinesterase and increase the release of dopamine and norepinephrine, which may improve cognitive function. However, one limitation is that the exact biochemical and physiological effects of 4-MPAE in humans are not yet fully understood.
Future Directions
There are several future directions for research on 4-MPAE. One direction is to further investigate its potential use in treating cognitive disorders such as Alzheimer's disease and schizophrenia. Another direction is to study the long-term effects of 4-MPAE use in humans. Additionally, more research is needed to fully understand the biochemical and physiological effects of 4-MPAE in humans.
Conclusion
In conclusion, 4-MPAE is a chemical compound that has been studied for its potential use in treating cognitive disorders such as Alzheimer's disease and schizophrenia. Its mechanism of action involves its ability to inhibit acetylcholinesterase and increase the release of dopamine and norepinephrine in the prefrontal cortex. While there are advantages to using 4-MPAE in lab experiments, the exact biochemical and physiological effects of 4-MPAE in humans are not yet fully understood. There are several future directions for research on 4-MPAE, including further investigation of its potential use in treating cognitive disorders and studying its long-term effects in humans.
Synthesis Methods
The synthesis of 4-MPAE involves the reaction of 1-ethylpiperazine with 4-methoxyphenylacetic acid in the presence of a coupling agent. The resulting product is then purified through recrystallization to obtain 4-MPAE in its pure form (Rao et al., 2013).
Scientific Research Applications
4-MPAE has been studied for its potential use in treating cognitive disorders such as Alzheimer's disease and schizophrenia. In vitro studies have shown that 4-MPAE can inhibit acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, which is important for learning and memory (Rao et al., 2013). Additionally, 4-MPAE has been shown to increase the release of dopamine and norepinephrine in the prefrontal cortex, which may improve cognitive function (Bourne et al., 2006).
properties
IUPAC Name |
1-(4-ethylpiperazin-1-yl)-2-(4-methoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-3-16-8-10-17(11-9-16)15(18)12-13-4-6-14(19-2)7-5-13/h4-7H,3,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCNSTNDASNJBIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)CC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethylpiperazin-1-yl)-2-(4-methoxyphenyl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-chloro-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5781845.png)
![N-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(2-fluorophenyl)urea](/img/structure/B5781851.png)
![2-methyl-N-{3-[(trichloroacetyl)amino]phenyl}propanamide](/img/structure/B5781860.png)
![3-({[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)phenol hydrochloride](/img/structure/B5781866.png)

![2-amino-4-(4-methylphenyl)-6-[(2-methyl-2-propen-1-yl)thio]-3,5-pyridinedicarbonitrile](/img/structure/B5781886.png)
![N~1~-cyclopropyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5781889.png)




![ethyl {[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5781940.png)
![7-(4-fluorophenyl)-1,3-dimethyl-8-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5781942.png)
![N-isopropyl-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B5781945.png)